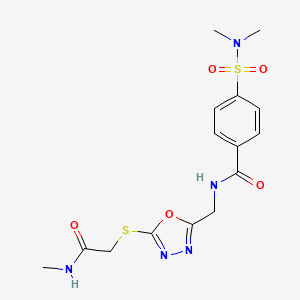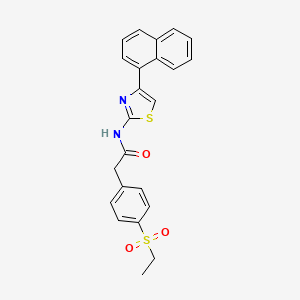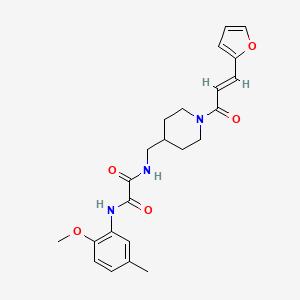![molecular formula C20H22Cl2N6O2 B2358167 3-(3,4-dichlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919041-16-0](/img/structure/B2358167.png)
3-(3,4-dichlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dichlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H22Cl2N6O2 and its molecular weight is 449.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antidepressant Drug Development
This compound has been evaluated for its potential as a novel antidepressant. It selectively inhibits serotonin uptake and has a high affinity for the 3H-paroxetine and 3H-imipramine binding sites, which are associated with antidepressant effects. Chronic treatment with this compound may lead to a decrease in the Bmax values for imipramine sites, suggesting its utility in treating depression and related conditions where serotonin transmission is involved .
Serotonin Transmission Studies
Due to its selective inhibition of serotonin uptake, the compound can be used in research studies to understand the role of serotonin transmission in various psychological disorders such as anxiety, panic attack, obsessive-compulsive disorder, obesity, and alcohol consumption .
Behavioral Pharmacology
The compound’s neuropsychopharmacological profile includes a decrease of immobility times in behavioral despair tests with mice and a decrease of escape failures in the rat learned helplessness test. These properties make it suitable for use in behavioral pharmacology to study the effects of antidepressants on animal models .
Neurochemical Research
The lack of MAO-A and MAO-B inhibition and the absence of marked affinity for muscarinic, histaminic, or other conventional brain receptors make this compound a valuable tool in neurochemical research to explore the biochemical pathways involved in mood regulation and the mechanism of action of antidepressants .
Safety and Toxicology Studies
Unlike tricyclic antidepressants, this compound does not exhibit severe cardiotoxicity in guinea pigs and has no central anticholinergic nor antihistaminic properties. This aspect allows for its use in safety and toxicology studies to evaluate the safety margin of new pharmacological agents .
Photodynamic Therapy (PDT)
While not directly related to the compound , similar compounds with dimethylaminoethyl groups have been used in the synthesis of high-efficiency photosensitive materials. These materials are applied in photodynamic therapy, a treatment that uses photosensitizing agents, along with light, to kill cancer cells. The compound’s structure could potentially be modified for use in PDT research .
Mécanisme D'action
Imidazole Compounds
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a key component of many biologically active molecules and drugs. Derivatives of imidazole show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propriétés
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-6-[2-(dimethylamino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N6O2/c1-12-10-27-16-17(23-19(27)26(12)8-7-24(2)3)25(4)20(30)28(18(16)29)11-13-5-6-14(21)15(22)9-13/h5-6,9-10H,7-8,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJMDJUSXQJJLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN(C)C)N(C(=O)N(C3=O)CC4=CC(=C(C=C4)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide](/img/structure/B2358088.png)

![N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2358090.png)

![7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2358092.png)

![2-amino-4-(4-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2358096.png)


![4-Chloro-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2358102.png)
![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2358105.png)
